
2,3,5,6-tetrafluoro-N,N'-diheptylbenzene-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-TETRAFLUORO-N1,N4-DIHEPTYLBENZENE-1,4-DICARBOXAMIDE is an organic compound characterized by the presence of fluorine atoms and heptyl groups attached to a benzene ring
Preparation Methods
The synthesis of 2,3,5,6-TETRAFLUORO-N1,N4-DIHEPTYLBENZENE-1,4-DICARBOXAMIDE typically involves multiple steps:
Starting Materials: The synthesis begins with 2,3,5,6-tetrafluoroterephthalonitrile, which is reacted with heptylamine under controlled conditions.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, at elevated temperatures.
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
2,3,5,6-TETRAFLUORO-N1,N4-DIHEPTYLBENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Hydrolysis: The amide groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
Scientific Research Applications
2,3,5,6-TETRAFLUORO-N1,N4-DIHEPTYLBENZENE-1,4-DICARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,3,5,6-TETRAFLUORO-N1,N4-DIHEPTYLBENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The heptyl groups contribute to its hydrophobicity, influencing its interactions with lipid membranes and proteins.
Comparison with Similar Compounds
2,3,5,6-TETRAFLUORO-N1,N4-DIHEPTYLBENZENE-1,4-DICARBOXAMIDE can be compared with other fluorinated benzene derivatives, such as:
2,3,5,6-Tetrafluoroterephthalonitrile: A precursor in the synthesis of the target compound.
2,3,5,6-Tetrafluoro-1,4-phenylenediamine: Another fluorinated benzene derivative with different functional groups.
2,3,5,6-Tetrafluorobenzene-1,4-dicarbonitrile: A compound with similar fluorine substitution but different functional groups.
Properties
Molecular Formula |
C22H32F4N2O2 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-1-N,4-N-diheptylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C22H32F4N2O2/c1-3-5-7-9-11-13-27-21(29)15-17(23)19(25)16(20(26)18(15)24)22(30)28-14-12-10-8-6-4-2/h3-14H2,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
UBCOQPPMRIVFSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C1=C(C(=C(C(=C1F)F)C(=O)NCCCCCCC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(2-Hydroxy-1-naphthyl)methylene]-2-(4-iodophenoxy)acethydrazide](/img/structure/B15015939.png)
![3-[(E)-[(2-Hydroxy-5-methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B15015950.png)
![ethyl 6-amino-4-[3-(benzyloxy)phenyl]-5-cyano-2-{[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B15015951.png)

![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B15015964.png)
![4-{(E)-[(2-hydroxyethyl)imino]methyl}-5-methyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15015967.png)
![(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-bromophenyl)butanamide](/img/structure/B15015976.png)
![2-{(E)-[(4-{[(Z)-(2-{[(2E)-3-(4-bromophenyl)prop-2-enoyl]oxy}phenyl)methylidene]amino}phenyl)imino]methyl}phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B15015977.png)
![2-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-4-(naphthalen-1-yl)-1,3-thiazole](/img/structure/B15015978.png)
![2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15015987.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15016000.png)
![6-[(Z)-2-(2-chlorophenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B15016003.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15016005.png)
![2-[(4-nitrobenzyl)sulfanyl]-N'-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B15016011.png)
